In-Depth Technical Guide: Synthesis and Characterization of Triisostearyl Citrate
In-Depth Technical Guide: Synthesis and Characterization of Triisostearyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of triisostearyl citrate (B86180), a complex triester of significant interest in the cosmetic and pharmaceutical industries. Triisostearyl citrate, derived from citric acid and isostearyl alcohol, is valued for its emollient and skin-conditioning properties.[1][2] This document details a representative synthesis protocol based on Fischer esterification, outlines purification methodologies, and presents a summary of its key physicochemical and spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and analysis of formulations containing this versatile ingredient.
Introduction
Triisostearyl citrate (CAS No. 113431-54-2) is the triester of citric acid and isostearyl alcohol.[1] Its molecular formula is C60H116O7, with a molecular weight of approximately 949.6 g/mol .[3][4] In cosmetic and pharmaceutical formulations, it functions primarily as an emollient, skin-conditioning agent, and texture enhancer.[5] Its high molecular weight and branched isostearyl chains contribute to a unique sensory profile, providing lubricity and a substantive feel without excessive oiliness. The synthesis of triisostearyl citrate is typically achieved through the direct esterification of citric acid with isostearyl alcohol, a reaction that requires careful control of conditions to achieve a high yield and purity of the desired triester.
Synthesis of Triisostearyl Citrate
The synthesis of triisostearyl citrate is accomplished via a Fischer esterification reaction. This acid-catalyzed reaction involves the esterification of the three carboxylic acid groups of citric acid with three equivalents of isostearyl alcohol.
Reaction Scheme:
Figure 1: Synthesis of Triisostearyl Citrate via Fischer Esterification.
Experimental Protocol
Materials:
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Citric Acid (anhydrous)
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Isostearyl Alcohol
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., sulfuric acid, benzenesulfonic acid)
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Toluene (B28343) or other suitable solvent for azeotropic water removal
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Sodium bicarbonate solution (5% w/v)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Activated charcoal
Equipment:
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Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or similar setup for azeotropic water removal
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Condenser
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Thermometer or temperature probe
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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Reaction Setup: To a round-bottom flask, add citric acid (1.0 equivalent), isostearyl alcohol (3.3 equivalents, a slight excess to drive the reaction to completion), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents), and toluene.
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Esterification: Heat the reaction mixture to reflux (typically between 120-160°C) with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (3.0 equivalents) has been collected.
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Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene and transfer to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Add a small amount of activated charcoal to decolorize the solution and stir for a short period.
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Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude triisostearyl citrate. Further purification can be achieved by vacuum distillation if necessary.
Characterization
The synthesized triisostearyl citrate should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.
Physicochemical Properties
A summary of the known physicochemical properties of triisostearyl citrate is presented in Table 1.
Table 1: Physicochemical Properties of Triisostearyl Citrate
| Property | Value | Reference(s) |
| CAS Number | 113431-54-2 | [3][4] |
| Molecular Formula | C60H116O7 | [3][4] |
| Molecular Weight | 949.56 g/mol | [4] |
| Appearance | Viscous, slightly yellow liquid (typical) | |
| Boiling Point | 833.7 ± 32.0 °C at 760 mmHg (Predicted) | |
| Density | 0.9 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in most oils and esters |
Spectroscopic Analysis
While experimental spectra for triisostearyl citrate are not widely published, the expected spectral features can be predicted based on its chemical structure.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of triisostearyl citrate is expected to show characteristic absorption bands for the functional groups present.
Table 2: Predicted FT-IR Spectral Data for Triisostearyl Citrate
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3500 (broad) | O-H | Stretching (hydroxyl group) |
| 2955-2850 | C-H | Stretching (aliphatic CH₂, CH₃) |
| ~1740 | C=O | Stretching (ester carbonyl) |
| ~1465 and ~1375 | C-H | Bending (aliphatic CH₂, CH₃) |
| 1250-1000 | C-O | Stretching (ester C-O) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triisostearyl citrate. The predicted chemical shifts are based on the structure.
Table 3: Predicted ¹H NMR Spectral Data for Triisostearyl Citrate
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.1 | Triplet | -CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen) |
| ~2.8 | Singlet | -CH₂- of citric acid moiety |
| ~1.6 | Multiplet | -CH- of isostearyl chain (methine at branch point) |
| ~1.2-1.4 | Broad Multiplet | -(CH₂)n- of isostearyl chain |
| ~0.8-0.9 | Multiplet | -CH₃ of isostearyl chain |
Table 4: Predicted ¹³C NMR Spectral Data for Triisostearyl Citrate
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C=O (ester carbonyl) |
| ~73 | C-OH (quaternary carbon of citric acid moiety) |
| ~65 | -CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen) |
| ~43 | -CH₂- of citric acid moiety |
| ~20-40 | Aliphatic carbons of isostearyl chain |
| ~14 | -CH₃ of isostearyl chain |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of triisostearyl citrate. The predicted m/z values for common adducts are listed below.
Table 5: Predicted Mass Spectrometry Data for Triisostearyl Citrate
| Adduct | Predicted m/z |
| [M+H]⁺ | 949.87941 |
| [M+Na]⁺ | 971.86135 |
| [M+NH₄]⁺ | 966.90595 |
Data predicted by computational models.[6]
Experimental Workflow and Logical Relationships
The overall process from synthesis to characterization follows a logical workflow.
Figure 2: Experimental Workflow for Triisostearyl Citrate Synthesis and Characterization.
Applications in Drug Development
Triisostearyl citrate's properties make it a valuable excipient in topical and transdermal drug delivery systems. Its emollient nature can improve the feel and spreadability of creams and ointments, enhancing patient compliance. Its ability to solubilize some active pharmaceutical ingredients (APIs) can be beneficial for formulation development. Furthermore, as an occlusive agent, it can enhance the penetration of certain APIs into the skin.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of triisostearyl citrate. While a specific, publicly available, detailed experimental protocol is elusive, a robust general procedure based on Fischer esterification has been presented. The tabulated physicochemical and predicted spectroscopic data serve as a valuable reference for quality control and analytical development. The provided diagrams illustrate the key chemical transformation and the logical flow of the experimental process. This compilation of information aims to support researchers and professionals in the effective utilization and analysis of triisostearyl citrate in their respective fields.
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Triisostearyl Citrate | C60H116O7 | CID 25263528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRIISOSTEARYL CITRATE | CAS#:113431-54-2 | Chemsrc [chemsrc.com]
- 5. triisostearyl citrate, 113431-54-2 [thegoodscentscompany.com]
- 6. PubChemLite - Triisostearyl citrate (C60H116O7) [pubchemlite.lcsb.uni.lu]
